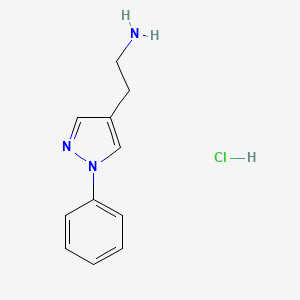

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride

Vue d'ensemble

Description

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride is a useful research compound. Its molecular formula is C11H14ClN3 and its molecular weight is 223.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Synthesis of Pyrazole Derivatives The synthesis of pyrazole derivatives is a critical step in various research studies. For instance, Zheng et al. (2010) synthesized a series of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, which showed the potential to suppress A549 lung cancer cell growth through cell cycle arrest and autophagy (Zheng et al., 2010). Similarly, Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, emphasizing their importance as intermediates for synthesizing biologically active compounds, especially in cancer therapy (Liu et al., 2017).

Structural Analysis and Characterization The structural analysis and characterization of pyrazole derivatives provide insights into their properties and potential applications. The study by Viveka et al. (2016) involved the synthesis, spectroscopic, and single crystal X-ray structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing its molecular geometry and electronic structure-property (Viveka et al., 2016).

Biological and Pharmacological Applications

Anticancer Activity Various pyrazole derivatives exhibit promising anticancer activity. Gomha et al. (2014) prepared novel thiadiazoles and thiazoles incorporating the pyrazole moiety, demonstrating significant anticancer activity against the breast carcinoma cell line MCF-7 (Gomha et al., 2014). Additionally, the study by Alam et al. (2016) synthesized novel ethyl 4-(3-(aryl)-1-phenyl-1H-pyrazol-4-yl)-2-oxo-6-(pyridin-3-yl)cyclohex-3-enecarboxylates and evaluated their topoisomerase IIα inhibitory activity and in vitro cytotoxicity, providing valuable insights into the design of anticancer agents (Alam et al., 2016).

Antimicrobial Activity The antimicrobial activity of pyrazole derivatives is another area of interest. For example, Aneja et al. (2011) synthesized pyrazolyl-2,4-thiazolidinediones and evaluated their antibacterial and antifungal properties, demonstrating their effectiveness against various microbial strains (Aneja et al., 2011). Moreover, Asif et al. (2021) synthesized 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and studied their antimicrobial activity, showing their potential as antibacterial agents (Asif et al., 2021).

Analyse Biochimique

Biochemical Properties

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in neurotransmitter synthesis and degradation, such as monoamine oxidase and catechol-O-methyltransferase. These interactions can modulate the levels of neurotransmitters like dopamine and serotonin, influencing various physiological processes. Additionally, this compound can bind to specific receptors on cell membranes, affecting signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, it can enhance the release of neurotransmitters, thereby affecting synaptic transmission and plasticity. In immune cells, it may alter cytokine production, impacting immune responses. Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters. Additionally, it can activate or inhibit specific receptors, such as adrenergic and serotonergic receptors, influencing downstream signaling pathways. These interactions can result in changes in gene expression, with certain genes being upregulated or downregulated in response to the compound .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term exposure to this compound has been shown to result in sustained changes in cellular function, such as altered gene expression and enzyme activity .

Propriétés

IUPAC Name |

2-(1-phenylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZXINSJWQRZLQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

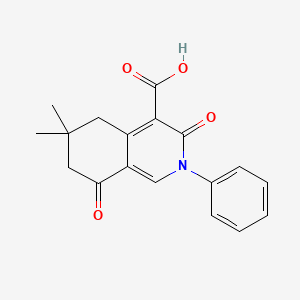

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Chlorophenyl)-6-(5-ethyl-1,2,4-oxadiazol-3-yl)-3,5-dioxo-2,5-dihydro-1,2,4-triazin-4(3H)-yl]acetic acid](/img/structure/B1391198.png)

![Tert-butyl 2-(4-methoxyphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391201.png)

![Tert-butyl 2-(4-tert-butylphenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)

![tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate](/img/structure/B1391205.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)

![Tert-butyl 2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391207.png)